molecular formula C19H15Cl3O3 B11157383 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11157383
M. Wt: 397.7 g/mol
InChI Key: MKAQJLGWTHPSOC-UHFFFAOYSA-N
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Description

6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of chloro, dichlorophenyl, and propyl groups attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 2,6-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group from 2,6-dichlorobenzyl chloride replaces the hydrogen atom on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromen-2-one derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYLCHROMEN-2-ONE: Similar structure but with a methyl group instead of a propyl group.

    6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-ETHYLCHROMEN-2-ONE: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may impart distinct properties compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C19H15Cl3O3

Molecular Weight

397.7 g/mol

IUPAC Name

6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H15Cl3O3/c1-2-4-11-7-19(23)25-17-9-18(16(22)8-12(11)17)24-10-13-14(20)5-3-6-15(13)21/h3,5-9H,2,4,10H2,1H3

InChI Key

MKAQJLGWTHPSOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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